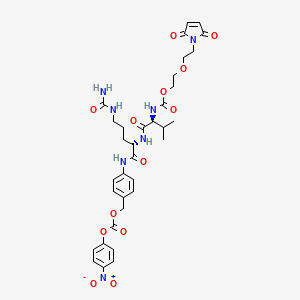Mal-PEG2-Val-Cit-PABA-PNP
CAS No.:
Cat. No.: VC16679173
Molecular Formula: C34H41N7O13
Molecular Weight: 755.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C34H41N7O13 |
|---|---|
| Molecular Weight | 755.7 g/mol |
| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1 |
| Standard InChI Key | VZRMIJHOKYFMIG-WNJJXGMVSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
Introduction
Structural Composition and Functional Roles
Mal-PEG2-Val-Cit-PABA-PNP (molecular formula: , molecular weight: 755.7 g/mol) is a heterobifunctional linker with distinct modular components.
Maleimide (Mal) Group
The maleimide moiety enables covalent conjugation to thiol groups (-SH) on cysteine residues of antibodies or proteins, forming stable thioether bonds. This reaction occurs under mild physiological conditions (pH 6.5–7.5), making it ideal for bioconjugation .
PEG2 Spacer
The polyethylene glycol (PEG2) spacer consists of two ethylene glycol units, which enhance the compound’s hydrophilicity, reduce aggregation, and improve pharmacokinetic properties by extending plasma half-life .
Val-Cit Dipeptide Motif
The valine-citrulline (Val-Cit) sequence serves as a substrate for lysosomal proteases, particularly cathepsin B, which is overexpressed in tumor microenvironments. Enzymatic cleavage at this site ensures selective drug release within cancer cells.
Para-Aminobenzoic Acid (PABA) and 4-Nitrophenyl (PNP) Groups
The PABA group acts as a self-immolative spacer, facilitating the release of the cytotoxic payload after enzymatic cleavage. The PNP group functions as a leaving group during synthetic conjugation steps, enabling efficient coupling to drug molecules .
Table 1: Key Structural and Chemical Properties
| Property | Detail |
|---|---|
| Molecular Formula | |
| Molecular Weight | 755.7 g/mol |
| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF) |
| Stability | Stable at -20°C under inert atmosphere |
Synthesis and Industrial Production
The synthesis of Mal-PEG2-Val-Cit-PABA-PNP involves sequential coupling reactions to assemble its modular components.
Stepwise Synthetic Route
-
Maleimide Activation: The maleimide group is introduced via reaction with N-hydroxysuccinimide (NHS) esters under anhydrous conditions.
-
PEG2 Incorporation: Ethylene glycol units are added using carbodiimide-based coupling agents, ensuring optimal spacer length for stability and flexibility .
-
Val-Cit-PABA Assembly: Solid-phase peptide synthesis (SPPS) is employed to link valine, citrulline, and PABA, followed by purification via reverse-phase HPLC.
-
PNP Functionalization: The 4-nitrophenyl carbonate group is introduced in the final step, enabling efficient drug conjugation.
Industrial-Scale Manufacturing
Large-scale production utilizes automated synthesizers and continuous flow reactors to maintain batch consistency. Critical quality control measures include:
-
High-Performance Liquid Chromatography (HPLC): Purity >95%.
-
Mass Spectrometry: Verification of molecular weight and structural integrity.
-
Dynamic Light Scattering (DLS): Assessment of aggregation propensity .
Mechanism of Action in Antibody-Drug Conjugates
Mal-PEG2-Val-Cit-PABA-PNP enables the construction of ADCs with optimized therapeutic indices through a three-stage mechanism:
Targeted Delivery
The maleimide group conjugates the linker to monoclonal antibodies (e.g., anti-HER2, anti-CD30), directing the ADC to antigen-expressing tumor cells .
Lysosomal Processing
Following antibody-antigen internalization, the ADC traffics to lysosomes. Cathepsin B cleaves the Val-Cit bond, releasing the PABA-PNP-drug complex .
Payload Release
The self-immolative PABA spacer undergoes β-elimination, liberating the cytotoxic drug (e.g., monomethyl auristatin E) into the cytosol to induce apoptosis.
Applications in Oncology and Beyond
Mal-PEG2-Val-Cit-PABA-PNP has been validated in preclinical and clinical-stage ADCs:
MORAb-202: A Case Study
MORAb-202, an ADC targeting folate receptor alpha (FRα), utilizes this linker to deliver eribulin. Key findings include:
-
Potency: Half-maximal inhibitory concentration () of 0.3 nM in FRα-positive ovarian cancer cells.
-
Stability: Drug-to-antibody ratio (DAR) of 3.8 with <5% aggregation after 28 days at 4°C.
-
Efficacy: Tumor growth inhibition of 89% in xenograft models compared to 42% for free eribulin.
Broader Therapeutic Applications
-
Solid Tumors: Enhanced penetration due to PEG2-mediated reduced immunogenicity .
-
Hematologic Malignancies: Improved circulation time for targeting CD33+ acute myeloid leukemia.
-
Non-Cancer Indications: Exploratory use in autoimmune diseases via targeted immunosuppressant delivery .
Comparative Analysis with Related Linkers
Mal-PEG2-Val-Cit-PABA-PNP offers distinct advantages over similar compounds:
Versus Mal-PEG1-Val-Cit-PAB-PNP
The PEG2 spacer provides superior solubility and reduced aggregation compared to PEG1 variants, albeit with a marginally larger hydrodynamic radius (2.1 nm vs. 1.8 nm) .
Versus Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP
While Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP allows for orthogonal conjugation strategies, its bulkier structure limits conjugation efficiency (72% vs. 89% for Mal-PEG2-Val-Cit-PABA-PNP) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume